molecular formula C13H15F2NOS B2578481 N-(4-Tert-butylsulfanyl-3,5-difluorophenyl)prop-2-enamide CAS No. 2361872-08-2

N-(4-Tert-butylsulfanyl-3,5-difluorophenyl)prop-2-enamide

Cat. No. B2578481
CAS RN: 2361872-08-2
M. Wt: 271.33
InChI Key: HOFNJBZNVRQADX-UHFFFAOYSA-N
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Description

The compound “N-(4-Tert-butylsulfanyl-3,5-difluorophenyl)prop-2-enamide” is an organic compound containing a prop-2-enamide group attached to a 3,5-difluorophenyl group which is further substituted with a tert-butylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the prop-2-enamide, 3,5-difluorophenyl, and tert-butylsulfanyl groups. The presence of the fluorine atoms could introduce interesting electronic effects .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the prop-2-enamide, 3,5-difluorophenyl, and tert-butylsulfanyl groups. The amide group could potentially undergo hydrolysis, and the carbon-carbon double bond could potentially participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and the tert-butylsulfanyl group could influence its steric properties .

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in relevant tests and assays. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-(4-tert-butylsulfanyl-3,5-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NOS/c1-5-11(17)16-8-6-9(14)12(10(15)7-8)18-13(2,3)4/h5-7H,1H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFNJBZNVRQADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=C(C=C1F)NC(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Tert-butylsulfanyl-3,5-difluorophenyl)prop-2-enamide

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